9-PAHSA-d31
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-PAHSA-d31 involves the esterification of palmitic acid with 9-hydroxy stearic acid. The deuterium labeling is achieved by incorporating deuterium atoms at specific positions in the molecule. The reaction conditions typically involve the use of solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lipid standards and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
9-PAHSA-d31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
9-PAHSA-d31 is used extensively in scientific research, including:
Chemistry: As an internal standard for the quantification of 9-PAHSA by gas chromatography or liquid chromatography-mass spectrometry
Biology: Studying the role of branched fatty acid esters of hydroxy fatty acids in metabolic processes and insulin sensitivity
Medicine: Investigating the compound’s effects on glucose tolerance, insulin secretion, and anti-inflammatory properties
Industry: Used in the development of lipid-based pharmaceuticals and other lipid research applications
Mechanism of Action
9-PAHSA-d31 exerts its effects by improving glucose tolerance, stimulating insulin secretion, and exhibiting anti-inflammatory properties. The molecular targets and pathways involved include the regulation of glucose metabolism and insulin sensitivity through interactions with specific receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
9-PAHSA: The non-deuterated version of 9-PAHSA-d31.
Other PAHSAs: Various isomers of palmitic acid esters of hydroxy stearic acid
Uniqueness
9-PAHSA-d31 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. This labeling provides enhanced stability and allows for precise quantification in complex biological samples .
Properties
IUPAC Name |
9-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,18D2,23D2,27D2,31D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-APZLGCMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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